An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 2-Ethylpyrazine. 2-Ethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family.[1] It is a significant compound in the flavor and fragrance industry, contributing nutty, roasted, and cocoa-like aromas to a variety of food products.[2][3][4] Naturally, it forms during the Maillard reaction in cooked or roasted foods such as coffee, bread, and peanuts.[2][4][5] In the pharmaceutical sector, pyrazine derivatives, including 2-ethylpyrazine, are explored as building blocks for synthesizing molecules with potential therapeutic applications, such as antimicrobial and anti-inflammatory agents.[5]
Chemical Structure and Identification
2-Ethylpyrazine is characterized by a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, substituted with an ethyl group at the C-2 position.[1][5]
Caption: 2D Chemical Structure of 2-Ethylpyrazine.
| Identifier | Value |
| IUPAC Name | 2-ethylpyrazine[1] |
| Synonyms | Ethylpyrazine, Pyrazine, 2-ethyl-, Moldin[1][4] |
| CAS Number | 13925-00-3[2] |
| Molecular Formula | C6H8N2[4] |
| SMILES | CCC1=NC=CN=C1[6] |
| InChI | InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3[2] |
| InChIKey | KVFIJIWMDBAGDP-UHFFFAOYSA-N |
Physicochemical Properties
2-Ethylpyrazine is a colorless to pale yellow liquid with a characteristic musty, nutty, peanut-butter-like odor.[2][3][4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 108.14 g/mol | [2][4] |
| Boiling Point | 152 - 155 °C | [2][4][7] |
| Density | 0.981 - 1.000 g/mL at 20-25 °C | [2][3][4] |
| Vapor Pressure | 1.67 - 4.01 mmHg at 25 °C | [2][4] |
| Flash Point | 43 °C / 109 °F | [4][7] |
| Solubility | Soluble in water, organic solvents, and oils.[2][4] | [2][4] |
| LogP (Octanol-Water Partition Coefficient) | 0.69 - 0.87 | [1][2] |
| Refractive Index | 1.493 - 1.508 at 20 °C | [2][3][4] |
| Appearance | Colorless to pale yellow liquid.[2][3][4] | [2][3][4] |
Experimental Protocols
General Synthesis of Pyrazines
The synthesis of substituted pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This is a common and versatile method for forming the pyrazine ring. While specific industrial synthesis routes for 2-ethylpyrazine can be proprietary, a general laboratory-scale approach is outlined below.
Protocol: Condensation Synthesis of 2-Ethylpyrazine
This protocol describes a generalized method for synthesizing 2-ethylpyrazine via the condensation of ethylenediamine with an appropriate dicarbonyl compound, followed by oxidation.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected 1,2-dicarbonyl compound (e.g., a derivative of glyoxal) in a suitable solvent like ethanol.[8]
-
Addition of Diamine : Slowly add an equimolar amount of ethylenediamine to the stirred solution at room temperature. The reaction is often exothermic.
-
Condensation : Heat the reaction mixture to reflux for several hours to facilitate the cyclization and formation of the dihydropyrazine intermediate.[8] Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Oxidation : After cooling the mixture, introduce an oxidizing agent (e.g., manganese dioxide or air/oxygen bubbling) to aromatize the dihydropyrazine to the pyrazine ring.[8][9] This step is typically stirred at room temperature until completion.
-
Work-up and Purification :
-
Filter the reaction mixture to remove the oxidizing agent and any inorganic byproducts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can then be purified using standard techniques such as distillation or column chromatography on silica gel to yield pure 2-ethylpyrazine.[8]
-
Caption: Generalized workflow for the synthesis of 2-Ethylpyrazine.
Analytical Methods
The characterization and quality control of 2-Ethylpyrazine typically involve spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy : Used to identify the functional groups and the aromatic ring structure.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A standard method for identifying and quantifying 2-ethylpyrazine in complex mixtures, particularly in food and flavor analysis.[10]
Biological and Pharmaceutical Relevance
2-Ethylpyrazine is "Generally Recognized as Safe" (GRAS) for use as a flavoring agent in food by organizations such as FEMA.[11] Its primary role is in the food industry, but its pyrazine core structure is of interest in drug development.[5]
-
Flavor and Fragrance : It is a key aroma compound found in many cooked foods and is used to impart roasted, nutty flavors.[2][3]
-
Pharmaceutical Intermediate : The pyrazine ring is a scaffold found in various biologically active molecules. 2-Ethylpyrazine can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds.[4][5] Research has explored pyrazine derivatives for potential H1-antihistamine, antimicrobial, and anti-inflammatory activities.[4][5]
No specific signaling pathways involving 2-ethylpyrazine as a primary modulator have been extensively documented in the provided literature. Its biological role is primarily understood in the context of flavor perception and as a product of food processing.
References
- 1. Showing Compound 2-Ethylpyrazine (FDB008533) - FooDB [foodb.ca]
- 2. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl pyrazine, 13925-00-3 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. Buy Bulk - 2-Ethylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 6. PubChemLite - 2-ethylpyrazine (C6H8N2) [pubchemlite.lcsb.uni.lu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 10. Pyrazine, ethyl- [webbook.nist.gov]
- 11. femaflavor.org [femaflavor.org]
